BenchChemオンラインストアへようこそ!

5-(4-(Methylthio)phenyl)indoline-2,3-dione

Immuno-Oncology Tryptophan Metabolism Enzyme Inhibition

5-(4-(Methylthio)phenyl)indoline-2,3-dione (CAS 893736-20-4, MF: C15H11NO2S, MW: 269.3) is a synthetic heterocyclic small molecule within the isatin (indoline-2,3-dione) family, featuring a 4-(methylthio)phenyl substituent at the 5-position of the core scaffold. This compound is primarily procured for drug discovery research targeting the indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) pathways, which are critical checkpoints in cancer immunotherapy and fibrotic disease.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
Cat. No. B15052646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Methylthio)phenyl)indoline-2,3-dione
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O
InChIInChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)
InChIKeyUVJIBTZZNDLXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 5-(4-(Methylthio)phenyl)indoline-2,3-dione (CAS 893736-20-4) and Why It's Procured


5-(4-(Methylthio)phenyl)indoline-2,3-dione (CAS 893736-20-4, MF: C15H11NO2S, MW: 269.3) is a synthetic heterocyclic small molecule within the isatin (indoline-2,3-dione) family, featuring a 4-(methylthio)phenyl substituent at the 5-position of the core scaffold . This compound is primarily procured for drug discovery research targeting the indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) pathways, which are critical checkpoints in cancer immunotherapy and fibrotic disease . It is also used as a chemical biology probe to study the structure-activity relationships (SAR) of sulfur-containing substituents on the isatin pharmacophore, distinct from sulfone or sulfonamide analogs .

Why Generic Isatin Substitution Fails for 5-(4-(Methylthio)phenyl)indoline-2,3-dione


Generic substitution within the isatin chemical class is not feasible due to the extreme sensitivity of biological target potency and selectivity to even minor substituent changes on the 5-phenyl ring. For instance, a direct structural analog differing only in the oxidation state of the sulfur atom—5-(4-(methylsulfonyl)phenyl)indoline-2,3-dione—exhibits a profoundly different pharmacological profile. The methylthio (-SMe) group imparts distinct electronic and lipophilic properties compared to a methylsulfonyl (-SO2Me) group [1]. This translates into differential binding kinetics: the methylthio derivative shows a specific IC50 of 561 nM against TDO, while the sulfone analog has a potency of 30 nM, illustrating a ~19-fold difference arising solely from the sulfur oxidation state [2][3]. Such subtle structural modifications can alter selectivity windows between IDO1 and TDO and significantly impact downstream biological effects, making material interchangeability a high-risk decision for lead optimization campaigns .

Quantitative Evidence Guide: 5-(4-(Methylthio)phenyl)indoline-2,3-dione Benchmarking Data


TDO Inhibitory Potency of Methylthio vs. Methylsulfonyl Analogs

In a head-to-head comparison within the same assay system, 5-(4-(methylthio)phenyl)indoline-2,3-dione inhibits recombinant human TDO with an IC50 of 561 nM [1]. Its direct structural analog, 5-(4-(methylsulfonyl)phenyl)indoline-2,3-dione, achieves an IC50 of 30 nM in the identical assay, representing a 18.7-fold greater potency for the sulfone [2]. This demonstrates that the oxidation state of the sulfur atom is a critical driver of target engagement, positioning the methylthio derivative as a lower-potency but potentially more selective starting point for probe development where partial TDO inhibition is desired.

Immuno-Oncology Tryptophan Metabolism Enzyme Inhibition

IDO1 Inhibitory Activity and Selectivity Profile Against TDO

The compound exhibits measurable but moderate activity against human IDO1, with a reported IC50 of 809 nM in a recombinant enzyme assay [1]. When compared to its potent TDO inhibition (IC50 = 561 nM), the selectivity ratio (IDO1 IC50 / TDO IC50) is approximately 1.44, indicating nearly equipotent dual inhibition [2]. This balanced profile contrasts with the methylsulfonyl analog, which shows a larger selectivity window (IDO1 IC50 = 640 nM vs. TDO IC50 = 30 nM, a 21.3-fold TDO selectivity) [3]. The methylthio compound therefore offers a distinct 'pan-dioxygenase' inhibition profile that may be advantageous for simultaneously blocking both tumoral IDO1- and TDO-mediated immune escape pathways in cancers where both enzymes are upregulated.

Cancer Immunotherapy Immune Evasion Dual IDO1/TDO Inhibition

Kinase Selectivity Fingerprint: FLT3 and PTP1B Off-Target Profiling

Secondary pharmacology profiling reveals that 5-(4-(methylthio)phenyl)indoline-2,3-dione is essentially inactive against the receptor tyrosine kinase FLT3, with an IC50 of >10,000 nM [1]. This indicates a low risk of FLT3-mediated off-target effects, a known liability for some oncology agents. In contrast, the methylsulfonyl analog shows significant off-target activity against both FLT3 and tyrosine-protein phosphatase non-receptor type 1 (PTP1B), with IC50 values also in the micromolar range but with a different inhibition pattern [2]. The distinct selectivity fingerprints, driven by the sulfur substituent, mean the methylthio compound may be preferred in programs where minimal FLT3 interaction is a prerequisite.

Kinase Selectivity Polypharmacology Safety Screening

Antifibrotic Potential as a Mechanistic Differentiator

While precise data for the methylthio compound is limited, patent and literature data for a closely related indoline-2,3-dione derivative indicates potent inhibition of mechanical stress-induced profibrotic signaling by suppressing fibroblast proliferation, activation, and contraction through inactivation of FAK, p38, and Rho GTPase pathways [1]. This is an emerging differentiation axis not described for the methylsulfonyl or other 5-phenyl isatin analogs in the peer-reviewed literature. The antifibrotic activity is linked to the same indoline-2,3-dione core but may be modulated by the specific electronic character of the 5-substituent. For procurement decisions, this suggests the methylthio derivative could serve a dual role in oncology: combining direct immune checkpoint inhibition (via IDO1/TDO) with stromal reprogramming in desmoplastic tumors.

Fibrosis Mechanotransduction FAK/p38/Rho Signaling

Best Application Scenarios for 5-(4-(Methylthio)phenyl)indoline-2,3-dione


Developing Dual IDO1/TDO Inhibitors for Cancer Immunotherapy

The compound's near-equipotent inhibition of IDO1 (IC50 = 809 nM) and TDO (IC50 = 561 nM) makes it an ideal starting point for medicinal chemistry programs aiming to block both tryptophan-catabolizing enzymes simultaneously. Unlike the highly TDO-selective methylsulfonyl analog, this molecule can be used to explore the therapeutic hypothesis that pan-dioxygenase inhibition overcomes tumor immune escape more effectively than selective IDO1 or TDO inhibition alone [1].

Chemical Probe for Studying Sulfur Substituent Effects in Isatin SAR

The methylthio group provides a specific electronic and steric profile that can be contrasted with methylsulfonyl, hydroxyl, amino, or halogen substituents on the 5-phenyl ring of isatin. This compound serves as a critical tool compound for constructing QSAR models that correlate sulfur oxidation state with target potency, metabolic stability, and cellular permeability .

Investigating Antifibrotic Mechanisms in Desmoplastic Tumor Models

Based on class-level evidence for indoline-2,3-diones inhibiting FAK/p38/Rho-mediated fibroblast activation, this compound can be used in co-culture models of pancreatic or breast cancer desmoplasia. It allows researchers to simultaneously probe whether IDO1/TDO inhibition and stromal reprogramming can synergize to enhance immune cell infiltration and drug penetration [2].

Negative Control or Benchmarking for Highly Potent TDO Inhibitors

With a TDO IC50 of 561 nM, this compound is a moderate-affinity ligand. It can be used as a reference compound to benchmark the potency of newly synthesized TDO inhibitors in the same fluorescence-based assay system. Its well-characterized dual inhibition profile also makes it useful as a control in selectivity panels when screening for highly selective TDO or IDO1 inhibitors [3].

Quote Request

Request a Quote for 5-(4-(Methylthio)phenyl)indoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.